molecular formula C26H23NO5 B563447 Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanoate CAS No. 1076198-56-5

Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanoate

Cat. No. B563447
CAS RN: 1076198-56-5
M. Wt: 429.472
InChI Key: FFVSOGRKDYQJKA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzyloxy group, an isoindole group, and a methylpropanoate group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyloxy group could be introduced via a Williamson ether synthesis, the isoindole group could be formed via a condensation reaction, and the methylpropanoate group could be introduced via an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyloxy group would likely contribute to the compound’s overall polarity and could participate in hydrogen bonding interactions. The isoindole group would likely contribute to the compound’s aromaticity, and the methylpropanoate group could contribute to the compound’s overall steric bulk .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyloxy group could potentially undergo nucleophilic substitution reactions, the isoindole group could potentially undergo electrophilic aromatic substitution reactions, and the methylpropanoate group could potentially undergo ester hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of several different functional groups. For example, its solubility could be influenced by its overall polarity, its melting and boiling points could be influenced by its molecular weight and the types of intermolecular forces it can participate in, and its reactivity could be influenced by the presence of reactive functional groups .

properties

IUPAC Name

methyl 2-(1,3-dioxoisoindol-2-yl)-2-methyl-3-(3-phenylmethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-26(25(30)31-2,27-23(28)21-13-6-7-14-22(21)24(27)29)16-19-11-8-12-20(15-19)32-17-18-9-4-3-5-10-18/h3-15H,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVSOGRKDYQJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OCC2=CC=CC=C2)(C(=O)OC)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724391
Record name Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanoate

CAS RN

1076198-56-5
Record name Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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